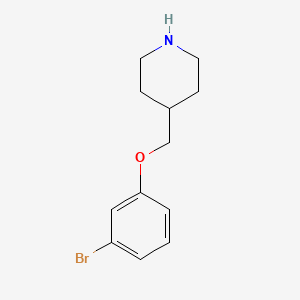

4-(3-Bromophenoxymethyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(3-bromophenoxy)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-3,8,10,14H,4-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJFQFJFHFOLHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001291557 | |

| Record name | 4-[(3-Bromophenoxy)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189618-33-5 | |

| Record name | 4-[(3-Bromophenoxy)methyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189618-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(3-Bromophenoxy)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Piperidine Derivatives

Strategies for the Construction of the 4-(3-Bromophenoxymethyl)piperidine Core

The formation of the this compound scaffold can be achieved through various synthetic routes, primarily involving either the construction of the piperidine (B6355638) ring with the desired substituent already in place or the derivatization of a pre-existing piperidine structure.

Multi-Step Synthesis Approaches

Multi-step syntheses are often employed to construct complex piperidine derivatives like this compound. These approaches typically involve the sequential formation of key bonds and functional group manipulations. A common strategy involves the initial synthesis of a piperidine ring bearing a suitable functional group at the 4-position, which can then be elaborated to introduce the 3-bromophenoxymethyl moiety.

For instance, a plausible route could begin with the synthesis of 4-hydroxymethylpiperidine. This can be achieved through the reduction of a 4-carboxypiperidine derivative. The resulting alcohol can then undergo a Williamson ether synthesis with 3-bromophenol (B21344) in the presence of a base to yield the target compound. Protecting groups on the piperidine nitrogen are often necessary throughout the synthesis to prevent unwanted side reactions and are subsequently removed in the final step.

Another multi-step approach could involve the reaction of 5,5,7,7-tetramethyl-1-oxa-6-azaspiro[2.5]octane with 3-bromophenol. This reaction leads to the formation of a 4-(3-bromophenoxymethyl)-4-piperidinol derivative, which can then be further modified to obtain the desired product. researchgate.net

The following table outlines a general multi-step synthesis approach:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-Piperidone | Primary amine, two moles of alkyl acrylate | Substituted 4-piperidone |

| 2 | Substituted 4-piperidone | Dieckmann condensation, hydrolysis, decarboxylation | 4-Carboxypiperidine derivative |

| 3 | 4-Carboxypiperidine derivative | Reducing agent (e.g., LiAlH4) | 4-Hydroxymethylpiperidine derivative |

| 4 | 4-Hydroxymethylpiperidine derivative, 3-Bromophenol | Base (e.g., NaH), solvent (e.g., THF) | N-protected this compound |

| 5 | N-protected this compound | Deprotection agent (e.g., H2/Pd/C for benzyl (B1604629) group) | This compound |

Derivatization from Precursor Piperidine Structures

An alternative and often more direct strategy involves the derivatization of commercially available or readily synthesized piperidine precursors. This approach is particularly useful when a suitable piperidine starting material is accessible.

For example, 4-(hydroxymethyl)piperidine can be directly reacted with 3-bromophenol under Williamson ether synthesis conditions. The piperidine nitrogen may need to be protected with a suitable group, such as a Boc (tert-butoxycarbonyl) group, to prevent N-alkylation. The protecting group can then be removed in a subsequent step.

Another method involves the nucleophilic substitution of a leaving group at the 4-position of the piperidine ring with a 3-bromophenoxide anion. For instance, a 4-(tosyloxymethyl)piperidine derivative could be treated with sodium 3-bromophenoxide to form the desired ether linkage.

The table below summarizes derivatization approaches:

| Precursor Piperidine | Reagent | Reaction Type | Product |

| 4-(Hydroxymethyl)piperidine | 3-Bromophenol | Williamson Ether Synthesis | This compound |

| 4-(Tosyloxymethyl)piperidine | Sodium 3-bromophenoxide | Nucleophilic Substitution | This compound |

| 4-Piperidone | 3-Bromophenoxymethyl Grignard reagent | Grignard Reaction followed by reduction | This compound |

Advanced Synthetic Reactions for Substituted Piperidines

The development of advanced synthetic methods has enabled the efficient and selective synthesis of highly functionalized and stereochemically complex piperidine derivatives.

Stereoselective Synthesis and Chiral Induction

The synthesis of enantiomerically pure piperidines is of paramount importance in medicinal chemistry, as different stereoisomers can exhibit distinct pharmacological activities. rsc.org Several strategies have been developed to achieve stereoselective synthesis and chiral induction.

One approach involves the use of chiral auxiliaries attached to the piperidine precursor, which direct the stereochemical outcome of subsequent reactions. acs.org For instance, chiral amines can be used in condensation reactions to induce chirality in the resulting piperidine ring. acs.orgfigshare.comacs.org This "exocyclic stereochemistry control" can lead to the formation of enantiomerically pure piperidines in a few steps. acs.orgfigshare.comacs.org

Asymmetric catalysis is another powerful tool for stereoselective piperidine synthesis. Chiral catalysts, such as those based on rhodium or palladium, can mediate reactions with high enantioselectivity. nih.govdicp.ac.cn For example, rhodium-catalyzed C-H functionalization and asymmetric hydrogenation of pyridine (B92270) derivatives are effective methods for producing chiral piperidines. nih.govdicp.ac.cn

The following table highlights key aspects of stereoselective synthesis:

| Method | Key Feature | Example | Reference |

| Chiral Auxiliaries | Use of a removable chiral group to control stereochemistry. | Condensation with a chiral amine to induce chirality. | acs.orgfigshare.comacs.org |

| Asymmetric Catalysis | Employment of a chiral catalyst to favor the formation of one enantiomer. | Rhodium-catalyzed asymmetric hydrogenation of pyridines. | nih.govdicp.ac.cn |

| Substrate Control | Inherent chirality in the starting material directs the stereochemical outcome. | Cyclization of a chiral amino alcohol. | nih.gov |

Catalyst-Mediated Cyclization and Functionalization Reactions

Catalyst-mediated reactions have revolutionized the synthesis of piperidines by enabling efficient ring formation and functionalization under mild conditions.

Cyclization Reactions: Various transition metal catalysts, including those based on gold, palladium, and iridium, have been employed to catalyze the cyclization of acyclic precursors to form the piperidine ring. nih.govnih.gov For example, gold-catalyzed cyclization of N-homopropargyl amides can lead to the formation of piperidin-4-ones. nih.gov Palladium-catalyzed aerobic oxidative cyclization of alkenes provides access to a range of nitrogen heterocycles, including piperidines. organic-chemistry.org

Functionalization Reactions: The direct functionalization of the piperidine ring through C-H activation has emerged as a powerful strategy. nih.govnih.gov Rhodium catalysts, for instance, can control the site-selectivity of C-H functionalization at the C2, C3, or C4 positions of the piperidine ring, depending on the catalyst and protecting groups used. nih.gov Photoredox catalysis has also been utilized for the α-amino C-H arylation of highly substituted piperidines. nih.govchemrxiv.org

The table below summarizes different catalyst-mediated reactions:

| Reaction Type | Catalyst | Description | Reference |

| Cyclization | Gold(I) complexes | Catalyze the cyclization of N-homopropargyl amides to form piperidin-4-ones. | nih.gov |

| Cyclization | Palladium catalysts | Mediate the aerobic oxidative cyclization of alkenes to produce piperidines. | organic-chemistry.org |

| C-H Functionalization | Rhodium catalysts | Enable site-selective functionalization at various positions on the piperidine ring. | nih.gov |

| C-H Arylation | Photoredox catalysts | Facilitate the α-amino C-H arylation of substituted piperidines. | nih.govchemrxiv.org |

Spectroscopic Characterization Techniques for Synthetic Products

The unambiguous identification and characterization of synthetic products like this compound rely on a combination of spectroscopic techniques. nih.govresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of organic molecules. nih.govresearchgate.netresearchgate.netrsc.org

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, characteristic signals would be expected for the aromatic protons of the bromophenyl group, the methylene (B1212753) protons of the oxymethyl linker, and the protons on the piperidine ring. The chemical shifts and coupling patterns of the piperidine protons can provide information about the conformation of the ring. chemicalbook.com

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic ring, the ether linkage, and the piperidine ring would be diagnostic. spectrabase.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.govresearchgate.net For this compound, key vibrational bands would include:

C-H stretching vibrations of the aromatic and aliphatic parts of the molecule.

C-O-C stretching vibration of the ether linkage.

C-N stretching vibration of the piperidine ring.

C-Br stretching vibration of the bromophenyl group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which allows for the determination of its molecular formula. nih.govrsc.org The fragmentation pattern observed in the mass spectrum can also provide structural information.

The following table summarizes the expected spectroscopic data for this compound:

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons (bromophenyl group), methylene protons (oxymethyl), and piperidine ring protons. |

| ¹³C NMR | Signals for aromatic carbons, ether carbon, and piperidine carbons. |

| IR Spectroscopy | Characteristic bands for C-H, C-O-C, C-N, and C-Br bonds. |

| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of C₁₂H₁₆BrNO. |

Structure Activity Relationship Sar Investigations of Piperidine Based Ligands

Elucidation of Pharmacophoric Requirements for Biological Recognition

The biological recognition of piperidine-based ligands is dictated by a specific arrangement of pharmacophoric features that interact with the target protein. A general pharmacophore model for many piperidine-containing ligands includes a basic nitrogen atom, which is typically protonated at physiological pH and acts as a hydrogen bond donor, and a hydrophobic region. nih.gov

For ligands that bind to sigma receptors, a proposed pharmacophore consists of a central amine site flanked by two hydrophobic domains. nih.gov The distance between the amine and the hydrophobic centers is crucial for high-affinity binding. In the context of 4-(phenoxymethyl)piperidine (B1622545) derivatives, the piperidine (B6355638) nitrogen serves as the basic amine, while the phenoxymethyl (B101242) group contributes significantly to the hydrophobic interactions. The ether oxygen in the phenoxymethyl linker can also act as a hydrogen bond acceptor, adding another potential point of interaction with the receptor. nih.gov

Quantitative structure-activity relationship (QSAR) studies on 1,4-disubstituted piperidine analogues have revealed that hydrophobic interactions are a key driver for sigma-1 receptor binding. nih.gov The molecular surface properties, particularly the hydrophobic and solvent-accessible surface areas, have been shown to be important factors influencing binding affinity. nih.gov

Stereochemical Determinants of Ligand Potency and Selectivity, Including Piperidine Ring Stereochemistry

Stereochemistry plays a pivotal role in the potency and selectivity of chiral piperidine-based ligands. The three-dimensional arrangement of substituents on the piperidine ring can significantly influence how the ligand fits into the binding pocket of a receptor. For many chiral drugs, one enantiomer may exhibit greater biological activity or a more favorable side-effect profile than its mirror image.

In the case of 3,4-disubstituted piperidines, the cis and trans isomers, as well as their individual enantiomers, can display markedly different selectivities for monoamine transporters. For example, studies on certain 4-(4-chlorophenyl)piperidine (B1270657) analogues have shown that (-)-cis isomers are selective for the dopamine (B1211576) and norepinephrine (B1679862) transporters (DAT/NET), while (-)-trans and (+)-cis isomers favor the serotonin (B10506) transporter (SERT) or have a mixed SERT/NET profile. dndi.org This highlights the critical importance of controlling the stereochemistry at positions 3 and 4 of the piperidine ring to achieve the desired pharmacological profile.

Rational Design and Synthesis of Analogues for SAR Exploration

The systematic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at understanding the SAR and optimizing the desired biological activity. For 4-(phenoxymethyl)piperidine derivatives, several key areas of the molecule can be targeted for modification.

One common strategy involves the synthesis of analogues with various substituents on the phenyl ring of the phenoxymethyl group. This allows for the exploration of electronic and steric effects on receptor binding. For instance, in a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogues, the introduction of different substituents on the phenoxy ring led to significant variations in binding affinity for the dopamine D4 receptor. chemrxiv.org

Another approach is the modification of the piperidine ring itself. This can include the introduction of substituents, changes in ring size, or the incorporation of heteroatoms. The synthesis of such analogues often involves multi-step reaction sequences, which can be designed to be modular and flexible, allowing for the creation of a diverse library of compounds for biological evaluation. nih.gov

The following table summarizes the SAR data for a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogues, which provides insights into the potential impact of similar substitutions on 4-(3-Bromophenoxymethyl)piperidine.

| Compound | R (Phenoxy Substituent) | Kᵢ (nM) for D4 Receptor |

| 8a | 4-Fluoro | Similar to 7a |

| 8b | 3,4-Difluoro | 5.5 |

| 8c | 3-Methyl | 13 |

| 8d | 4-Chloro | 53 |

| 8e | Unsubstituted | 27 |

| 9m | 4-Cyano-3-fluoro | 21 |

| 9cc | 3,4-Difluoro (with different southern scaffold) | 2.6 |

| 9dd | 3-Fluoro (with different southern scaffold) | 5.5 |

This table is based on data from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine analogues and is intended to illustrate the principles of SAR exploration. The specific activities of this compound may vary. chemrxiv.org

Scaffold Modifications and Isosteric Replacements in Piperidine Series

Scaffold hopping and isosteric replacements are advanced strategies in drug design used to improve the properties of a lead compound while maintaining its key pharmacophoric features. In the context of piperidine-based ligands, this can involve replacing the piperidine ring with another cyclic system or modifying the linker and substituent groups.

For example, the piperidine ring can be replaced with other saturated heterocycles to alter the physicochemical properties of the molecule, such as basicity and lipophilicity. These changes can have a profound impact on a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Isosteric replacement of the phenoxymethyl group is another avenue for optimization. The ether linkage can be replaced with other functional groups, such as amides or sulfonamides, to probe different interactions with the receptor and to potentially improve metabolic stability. The bromine atom on the phenyl ring of this compound could be replaced with other halogens (e.g., chlorine, fluorine) or other small lipophilic groups to fine-tune the electronic and steric properties of the ligand.

The following table presents examples of scaffold modifications and their effects on biological activity in a series of monoamine transporter inhibitors.

| Compound | Scaffold Modification | Biological Activity Profile |

| (-)-cis analogues | 3,4-disubstituted piperidine | DAT/NET selectivity |

| (-)-trans analogues | 3,4-disubstituted piperidine | SERT or SERT/NET selectivity |

| (+)-cis analogues | 3,4-disubstituted piperidine | SERT or SERT/NET selectivity |

This table is based on data from a study on 4-(4-chlorophenyl)piperidine analogues and illustrates the impact of stereochemical scaffold modifications. dndi.org

Molecular Interactions and Receptor Binding Profiles of Piperidine Ligands

In Vitro Radioligand Binding Assays and Methodologies

In vitro radioligand binding assays are fundamental techniques used to characterize the interaction between a ligand and its receptor. sygnaturediscovery.com These assays provide quantitative data on receptor affinity (Ki, Kd) and receptor density (Bmax). psu.edusci-hub.se The basic principle involves incubating a radiolabeled compound (the radioligand) with a tissue or cell preparation containing the receptor of interest. sci-hub.se

There are three primary types of radioligand binding assays:

Saturation Assays: These are used to determine the affinity (Kd) of a radioligand for its receptor and the concentration of receptors (Bmax) in a given tissue. psu.edusci-hub.se In these experiments, increasing concentrations of the radioligand are incubated with the receptor preparation until saturation is reached. nih.gov

Competition Assays: These assays measure the affinity (Ki) of an unlabeled compound by its ability to compete with and displace a radioligand from the receptor. sygnaturediscovery.comsci-hub.se This is the most common method for screening large numbers of compounds and determining their relative affinities.

Kinetic Assays: These experiments measure the rates at which a radioligand associates (kon) and dissociates (koff) from the receptor. sygnaturediscovery.com The ratio of these rates (koff/kon) provides another method for determining the equilibrium dissociation constant (Kd). core.ac.uk

The separation of the receptor-bound radioligand from the unbound (free) radioligand is a critical step, typically achieved through rapid filtration or centrifugation. sci-hub.secore.ac.uk The amount of radioactivity bound to the receptors is then quantified using a scintillation counter or gamma counter. psu.edu

Affinity and Selectivity for Dopamine (B1211576) Receptor Subtypes (D1, D2, D3, D4, D5)

Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are primary targets for drugs used in the treatment of various neurological and psychiatric disorders. uni-regensburg.de They are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). mdpi.comresearchgate.net Piperidine-based ligands have been extensively studied for their potential to selectively target these receptor subtypes. mdpi.com The selectivity of these compounds is crucial, as engagement with different subtypes is associated with distinct therapeutic effects and side effect profiles. For instance, antagonism of D2 receptors is a key mechanism for many antipsychotic drugs, while targeting D3 and D4 receptors is being explored for other conditions like substance abuse and Parkinson's disease-related dyskinesias. nih.goveurekaselect.comnih.gov

Dopamine D3 Receptor Binding Characterization

The dopamine D3 receptor is of significant interest as a therapeutic target due to its preferential expression in brain regions associated with reward, cognition, and emotion. nih.govnih.gov Developing ligands with high selectivity for the D3 receptor over the highly homologous D2 receptor has been a major challenge for medicinal chemists. nih.gov

Radioligand binding assays are crucial for characterizing the affinity and selectivity of new compounds at the D3 receptor. nih.gov Typically, these assays use cell lines engineered to express high levels of the human D3 receptor. nih.gov A radioligand with known high affinity for the D3 receptor, such as [¹²⁵I]IABN, is used to label the receptors. nih.gov The affinity (Ki) of a test compound like 4-(3-Bromophenoxymethyl)piperidine would be determined by its ability to displace the radioligand in a competition binding experiment. nih.gov For example, the novel radioligand [¹²⁵I]HY-3-24 has been shown to be a highly selective tool for studying D3 receptor binding, demonstrating high affinity (Ki = 0.67 nM) and selectivity over D2 receptors (Ki = 86.7 nM). nih.gov Studies on phenylpiperazine derivatives have shown that specific structural modifications can significantly enhance D3 receptor selectivity by reducing affinity for the D2 receptor. nih.gov

Dopamine D4 Receptor Antagonism Studies

The dopamine D4 receptor is a key target in the development of treatments for conditions like L-DOPA induced dyskinesias in Parkinson's disease and potentially glioblastoma. mdpi.comnih.govnih.gov Many piperidine-based compounds have been synthesized and evaluated as D4 receptor antagonists. mdpi.comnih.gov

The discovery of novel 3- or 4-benzyloxypiperidine scaffolds has led to the identification of several potent and selective D4 receptor antagonists. researchgate.netnih.gov Structure-activity relationship (SAR) studies on these scaffolds have provided valuable insights. For instance, a series of 4,4-difluoropiperidine (B1302736) ether-based compounds yielded a ligand with exceptional binding affinity for the D4 receptor (Ki = 0.3 nM) and over 2000-fold selectivity against other dopamine receptor subtypes. chemrxiv.orgnih.gov Similarly, systematic exploration of 4-heterocyclylpiperidines led to the discovery of a compound with nanomolar affinity at the human D4 receptor and over 500-fold selectivity over the D2 receptor. nih.gov These studies highlight the importance of the substituent at the 4-position of the piperidine (B6355638) ring for achieving high D4 affinity and selectivity. nih.gov

Below is a table summarizing the binding affinities of selected piperidine derivatives at the Dopamine D4 receptor, illustrating the impact of structural modifications.

| Compound | D4R Ki (nM) | Selectivity vs. D2R | Reference |

|---|---|---|---|

| 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole | 61 | 4-fold | nih.gov |

| 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole | 1 | >500-fold | nih.gov |

| 4,4-difluoro-3-(phenoxymethyl)piperidine derivative (14a) | 0.3 | >2000-fold | chemrxiv.orgnih.gov |

| 4-N-linked-heterocyclic piperidine derivative (13) | 5.2 | >300-fold | nih.gov |

Interactions with Sigma Receptors (σ1R, σ2R)

Sigma receptors, comprising the σ1 and σ2 subtypes, are unique intracellular proteins that are not G protein-coupled receptors. wikipedia.orgnih.gov They are involved in a wide range of cellular functions and are considered targets for various therapeutic areas, including neuropsychiatric disorders and cancer. nih.govnih.govnih.gov The piperidine moiety is a common structural feature in many potent sigma receptor ligands. nih.govnih.gov

The affinity of piperidine ligands for sigma receptors is typically evaluated using radioligand binding assays with radiolabeled compounds like ³H-pentazocine for σ1 receptors and [³H]DTG for σ2 receptors. core.ac.uk Research has shown that the nature of the substituents on the piperidine nitrogen and other positions on the ring can significantly influence both affinity and selectivity between the σ1 and σ2 subtypes. nih.govnih.gov For example, a study on piperidine and piperazine (B1678402) derivatives found that the presence of a piperidine ring was a critical structural element for high affinity at the σ1 receptor. nih.gov Another study led to the discovery of a piperidine-based compound with a high affinity for the σ1 receptor (Ki = 3.2 nM), acting as an agonist at this site. rsc.orgrsc.org

Sigma-2 Receptor (σ2R/TMEM97) Ligand Binding Studies

The sigma-2 receptor (σ2R) was long considered an enigmatic binding site, but it has recently been identified as the transmembrane protein 97 (TMEM97). mdpi.comnih.govcsu.edu.au This receptor is highly expressed in proliferating cancer cells, making it a biomarker and a target for anticancer therapies. nih.govmdpi.com

Ligand binding studies for the σ2R/TMEM97 are essential for developing selective compounds. These studies often utilize cell lines with high expression of the receptor, such as certain breast and pancreatic cancer cell lines. mdpi.comnih.gov The radioligand [³H]DTG is commonly used, although it also binds to the σ1 receptor, requiring the use of a masking agent to block the σ1 sites. mdpi.com Studies have shown that attenuation of TMEM97 using siRNA results in a proportional decrease in σ2R ligand binding, confirming TMEM97 as the σ2R binding site. mdpi.comresearchgate.net The binding of ligands to σ2R/TMEM97 is thought to involve interactions with hydrophobic pockets and electrostatic forces. wikipedia.org Recent research has also uncovered a functional interaction between TMEM97 and the translocator protein (TSPO), which can be modulated by σ2R ligands. mdpi.comcsu.edu.auresearchgate.net

The table below presents data on receptor expression levels in different cell lines used for sigma-2 receptor binding studies.

| Cell Line | Receptor | Bmax (pmol/mg of protein) | Reference |

|---|---|---|---|

| MCF7 | σ2R/TMEM97 | 2.02 | mdpi.com |

| C6 | σ2R/TMEM97 | 2.15 | mdpi.com |

| MCF7 | TSPO | 1.02 | mdpi.com |

| MIA PaCa-2 (MP) | TSPO | 7.3 | mdpi.com |

Modulation of Monoamine Transporters (Dopamine Transporter, Norepinephrine (B1679862) Transporter, Serotonin (B10506) Transporter)

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the synaptic cleft. They are well-established targets for antidepressant and psychostimulant drugs.

The inhibitory activity of piperidine-based compounds on these transporters can be assessed using in vitro uptake assays. These assays typically involve incubating synaptosomes or cells expressing the specific transporter with a radiolabeled substrate (e.g., [³H]dopamine for DAT) in the presence of the test compound. The ability of the compound to inhibit the uptake of the radiolabeled substrate is then measured.

While direct data on the interaction of this compound with monoamine transporters is not prominent in the literature, studies on other piperidine-containing molecules, such as the selective serotonin reuptake inhibitor (SSRI) paroxetine (B1678475), demonstrate the potential for this chemical scaffold to potently and selectively inhibit these transporters. medex.com.bd In vitro studies showed that paroxetine is a highly selective inhibitor of serotonin reuptake with only very weak effects on norepinephrine and dopamine neuronal reuptake. medex.com.bd This selectivity is a key feature of its pharmacological profile. Further investigation would be required to determine the specific activity of this compound at DAT, NET, and SERT.

Computational Chemistry Approaches in Piperidine Derivative Research

Molecular Docking for Ligand-Receptor Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in understanding the binding mode of piperidine (B6355638) derivatives and in virtual screening campaigns.

In studies involving piperidine derivatives, molecular docking has been employed to predict their binding affinities and interactions with various biological targets. For instance, docking studies on novel piperidine derivatives have been used to investigate their potential as inhibitors for targets such as the main protease of SARS-CoV-2. These studies typically involve preparing the 3D structure of the ligand and the receptor, defining a binding site, and then using a scoring function to rank the different binding poses. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for ligand binding.

Table 1: Representative Molecular Docking Applications for Piperidine Derivatives

| Target Protein | Piperidine Scaffold Investigated | Key Findings from Docking |

| SARS-CoV-2 Main Protease | Polyfunctional piperidine derivatives | Identification of potential inhibitory compounds through virtual screening. researchgate.netsciengpub.ir |

| Dopamine (B1211576) D2 Receptor | N-functionalized piperidine-triazole hybrids | Prediction of binding modes within the active site. |

| µ-Opioid Receptor | 4-aminomethyl piperidine derivatives | Elucidation of binding affinities and comparison with known analgesics. tandfonline.com |

| Sigma-1 Receptor | Piperidine/piperazine-based compounds | Analysis of binding poses to guide structure-based optimization. nih.govrsc.org |

It is important to note that while these studies demonstrate the utility of molecular docking for piperidine-containing molecules, the specific binding interactions and affinity of 4-(3-Bromophenoxymethyl)piperidine with any given receptor would require a dedicated computational study.

Molecular Dynamics Simulations to Analyze Binding Kinetics and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. This technique is invaluable for understanding the stability of ligand-receptor complexes, conformational changes, and the kinetics of binding.

For piperidine derivatives, MD simulations can be used to refine the results of molecular docking. nih.govrsc.orgresearchgate.net Following a docking study, an MD simulation can assess the stability of the predicted binding pose. The simulation can reveal whether the ligand remains bound to the receptor in a stable conformation over a period of nanoseconds. Analysis of the trajectory from an MD simulation can provide information on:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To determine the persistence of key interactions over time.

While no MD simulation data is available for this compound, this methodology would be essential to validate any predicted binding mode and to understand its dynamic behavior within a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

QSAR studies on piperidine derivatives have been conducted to predict various activities, including their effects on the dopaminergic system and their cardiotoxicity. nih.govnih.gov The general workflow for a QSAR study involves:

Data Set Collection: A set of piperidine derivatives with known biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices), are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

A hypothetical QSAR study on a series of phenoxymethylpiperidine analogs could help identify which structural features, such as the position and nature of the substituent on the phenyl ring, are important for a particular biological activity.

Table 2: Key Parameters in QSAR Model Development for Piperidine Derivatives

| Parameter | Description | Typical Acceptable Value |

| r² (Coefficient of Determination) | Indicates the goodness of fit of the model. | > 0.6 |

| q² (Cross-validated r²) | Measures the predictive ability of the model. | > 0.5 |

| External r² (r²_pred) | Evaluates the model's performance on an external test set. | > 0.6 |

Without a dataset of structurally related compounds and their biological activities, a QSAR model for this compound cannot be developed.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure, geometry, and reactivity of molecules. These methods can provide insights into properties that are difficult to measure experimentally.

For piperidine and its derivatives, quantum chemical calculations can be used to:

Determine the preferred conformation: The piperidine ring can exist in different conformations, such as chair and boat forms. Quantum calculations can determine the relative energies of these conformers. osti.gov

Calculate electronic properties: Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated to understand the molecule's reactivity. researchgate.net

Predict spectroscopic properties: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be simulated to aid in the characterization of synthesized compounds.

A study on piperine (B192125), which contains a piperidine ring, used Density Functional Theory (DFT) calculations to elucidate the influence of the piperidine ring on the molecule's chemical reactivity and stability. researchgate.net Such calculations for this compound could provide valuable information on its conformational preferences and electronic properties, which could influence its interaction with biological targets.

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach can significantly reduce the time and cost associated with experimental high-throughput screening.

Virtual screening of piperidine-based libraries has been performed to identify potential inhibitors for various targets. researchgate.netsciengpub.ir The process typically involves:

Library Preparation: A large database of chemical compounds, which can be commercial or proprietary, is prepared for screening.

Receptor-Based Screening: If the 3D structure of the target is known, molecular docking is used to screen the library.

Ligand-Based Screening: If the structure of the target is unknown, but known active ligands exist, methods like pharmacophore modeling or 2D/3D similarity searching are used.

Hit Selection and Refinement: The top-scoring compounds are selected for further analysis and potential experimental testing.

The design of novel ligands can also be guided by computational methods. Fragment-based drug design, for example, involves identifying small chemical fragments that bind to the target and then growing or linking them to create a more potent lead compound. The piperidine scaffold is a common starting point in such design strategies due to its favorable physicochemical properties and synthetic accessibility. enamine.net

While this compound itself has not been the subject of a specific virtual screening campaign reported in the literature, its structure could be included in libraries used to screen for new drug candidates against a variety of targets.

Exploration of Pharmacological Applications and Research Tool Development

Development as Chemical Probes for Receptor Function Elucidation

The piperidine (B6355638) scaffold is a fundamental component in the design of chemical probes aimed at understanding receptor function. Derivatives of 4-(3-Bromophenoxymethyl)piperidine are valuable in the development of selective ligands for various receptors. For instance, the structurally related 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold has been utilized to create potent and selective antagonists for the dopamine (B1211576) D4 receptor (D4R). One such compound demonstrated a high binding affinity for the D4 receptor (Ki = 0.3 nM) and over 2000-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, and D5). researchgate.net Despite some limitations, such as poor microsomal stability, the high selectivity of these compounds makes them valuable as in vitro tool compounds for investigating D4 receptor signaling pathways. researchgate.net This highlights the potential of the broader phenoxymethylpiperidine class, including this compound, to be adapted into highly specific chemical probes for elucidating the physiological and pathological roles of various receptors.

Application in Neuropharmacology Research and Dopaminergic Pathway Modulation

The dopaminergic system is crucial for regulating motor control, motivation, and cognitive functions, and its dysregulation is implicated in several neurological and psychiatric disorders. nih.gov The development of ligands that can selectively modulate dopamine receptors is a key area of neuropharmacology research. The 4-(phenoxymethyl)piperidine (B1622545) scaffold has proven to be a valuable template for designing such ligands.

Research into benzyloxypiperidine-based compounds has led to the discovery of novel dopamine D4 receptor antagonists. nih.govchemrxiv.org The D4 receptor is highly expressed in brain regions associated with motor and cognitive functions, making it a target for conditions like Parkinson's disease, particularly in managing L-DOPA-induced dyskinesias. nih.govchemrxiv.org Structure-activity relationship (SAR) studies on these scaffolds have identified compounds with significant selectivity for the D4 receptor over other dopamine receptor subtypes. nih.gov While the direct 3-bromo substitution of this compound has not been extensively detailed in this specific context, the exploration of various substitutions on the phenyl ring of related scaffolds has been a key strategy in optimizing potency and selectivity. For example, in a series of 3- or 4-benzyloxypiperidine D4R antagonists, modifications to the benzyl (B1604629) group were systematically explored to enhance binding affinity and selectivity.

Table 1: Dopamine D4 Receptor Binding Affinities of Selected Benzyloxypiperidine Analogs

| Compound | Substitution on Benzyl Group | D4R Ki (nM) |

|---|---|---|

| 8a | 3-fluoro | 205.9 |

| 8b | 3,4-difluoro | 169 |

| 8c | 4-fluoro-3-methyl | 135 |

| 8i | 4-fluoro-3-methyl | 188 |

| 8g | 3-fluoro | 1,939 |

| 9a | 3-fluoro | 167 |

| 9d | 3-chloro | 133.9 |

Data sourced from a study on benzyloxypiperidine-based D4R antagonists, illustrating the impact of substitutions on binding affinity. The specific compound numbers are as referenced in the source material. chemrxiv.org

Investigational Agents in Cancer Biology through Sigma Receptor Modulation

Sigma receptors, particularly the σ1 and σ2 subtypes, are overexpressed in various types of cancer cells, including melanoma, lung, colon, breast, and brain tumors. nih.gov This overexpression makes them attractive targets for both cancer diagnosis and therapy. The 4-(phenoxymethyl)piperidine scaffold has been instrumental in developing ligands for sigma receptors.

Halogenated derivatives of 4-(phenoxymethyl)piperidine have been synthesized and evaluated as high-affinity sigma receptor ligands for potential use in melanoma imaging. nih.gov In one study, four iodinated 4-(phenoxymethyl)piperidine derivatives were radiolabeled with Iodine-123 and assessed in mouse tumor models. nih.gov These radioligands demonstrated high uptake and retention in melanoma tumors. nih.gov One of the most promising compounds, [¹²³I]-1-(2-hydroxyethyl)-4-(iodophenoxymethyl)piperidine, exhibited excellent tumor-to-tissue ratios, suggesting its potential as a SPECT imaging agent for detecting malignant melanoma. nih.gov

Table 2: Tumor-to-Tissue Ratios of [¹²³I]-1-(2-hydroxyethyl)-4-(iodophenoxymethyl)piperidine in a B16 Melanoma Mouse Model at 48 hours Post-Injection

| Tissue | Tumor/Tissue Ratio |

|---|---|

| Blood | 68.4 |

| Muscle | 31.7 |

| Brain | 7.4 |

| Lung | 6.3 |

| Liver | 1.3 |

Data from a study on piperidine-based sigma receptor ligands for melanoma imaging. nih.gov

The development of sigma receptor ligands as cytotoxic agents is also an active area of research. nih.gov Both agonists and antagonists of sigma receptors have been shown to induce cell death in cancer cells, making compounds derived from the this compound scaffold potential candidates for anticancer drug development. bath.ac.uk

Enzyme Inhibitory Potential, e.g., Secretory Glutaminyl Cyclase

Glutaminyl cyclase (QC) is an enzyme that catalyzes the formation of pyroglutamate (pGlu) from N-terminal glutamine residues of peptides and proteins. injirr.com This post-translational modification is implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's disease, as it contributes to the formation of more stable and neurotoxic amyloid-β (Aβ) peptides. nih.gov Consequently, inhibitors of QC are being investigated as potential disease-modifying therapies.

While there is no direct evidence of this compound acting as a secretory glutaminyl cyclase inhibitor, the piperidine ring is a common structural motif in various enzyme inhibitors. The development of QC inhibitors often involves heterocyclic scaffolds. For example, the clinical trial candidate Varoglutamstat (PQ912) is a heterocyclic competitive inhibitor of QC. mdpi.comsemanticscholar.org The general strategy for designing QC inhibitors involves a scaffold that can interact with the active site of the enzyme. The piperidine-4-carboxamide structure has been explored as a new scaffold for designing secretory glutaminyl cyclase inhibitors. The flexibility of the this compound scaffold could potentially be exploited to design novel QC inhibitors, although this would require further investigation and specific molecular modeling and screening studies.

Utility as Synthetic Intermediates in Broader Medicinal Chemistry Programs

The piperidine ring is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Compounds like this compound are valuable synthetic intermediates due to the reactivity of the piperidine nitrogen and the potential for further modification of the bromophenoxy group.

The piperidine core can be synthesized through various intra- and intermolecular reactions. researchgate.net Once formed, the piperidine nitrogen can be functionalized through N-alkylation or N-acylation to introduce different substituents that can modulate the pharmacological properties of the final compound. The bromo-substituent on the phenoxy ring offers a handle for further chemical transformations, such as cross-coupling reactions, to introduce a variety of other functional groups, thereby expanding the chemical diversity of the resulting library of compounds. This makes this compound and similar structures key building blocks in the synthesis of complex molecules with potential therapeutic applications. researchgate.net

Emerging Trends and Future Directions in Piperidine Research

Development of Multi-Target Directed Ligands and Polypharmacology Approaches

The paradigm of "one molecule, one target" is increasingly being supplemented by the concept of polypharmacology, which involves designing single chemical entities capable of modulating multiple biological targets simultaneously. This multi-target-directed ligand (MTDL) approach is particularly promising for multifactorial diseases like neurodegenerative disorders, where complex pathological cascades are at play dundee.ac.uknih.gov.

The piperidine (B6355638) scaffold is a common feature in the design of MTDLs. For instance, research into Alzheimer's disease has led to the synthesis of MTDLs from the natural piperidine alkaloid, piperine (B192125). These compounds have been engineered to concurrently inhibit key enzymes such as cholinesterases (ChEs) and beta-secretase 1 (BACE1), as well as prevent the aggregation of amyloid-beta (Aβ) peptides nih.govresearchgate.net. One such derivative, compound PD07, demonstrated significant inhibitory activity against these targets and showed neuroprotective properties in cellular models nih.gov.

Similarly, novel series of 4-oxypiperidines have been designed as MTDLs that combine high affinity for the histamine H3 receptor (H3R) with inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) nih.gov. The most promising of these, ADS031, displayed nanomolar affinity for H3R and micromolar inhibition of both cholinesterases, highlighting the therapeutic potential of such a profile for improving cognitive function in Alzheimer's disease nih.gov.

Given these precedents, the 4-(3-Bromophenoxymethyl)piperidine structure serves as a viable backbone for developing novel MTDLs. The phenoxymethyl (B101242) group can be systematically modified to engage with one biological target, while the piperidine nitrogen can be functionalized to interact with another, creating a synergistic therapeutic effect within a single molecule.

| Compound Series | Core Structure | Biological Targets | Therapeutic Area |

|---|---|---|---|

| Piperine Derivatives (e.g., PD07) | Piperine | Cholinesterases (ChEs), BACE1, Aβ Aggregation | Alzheimer's Disease |

| 4-Oxypiperidine Ethers (e.g., ADS031) | 4-Oxypiperidine | Histamine H3 Receptor (H3R), AChE, BuChE | Alzheimer's Disease |

| ALK/ROS1 Dual Inhibitors | 2-amino-4-(1-piperidine) pyridine (B92270) | Anaplastic Lymphoma Kinase (ALK), c-ros oncogene 1 (ROS1) | Cancer |

Integration of Artificial Intelligence and Machine Learning for De Novo Compound Design

The convergence of artificial intelligence (AI) and medicinal chemistry is revolutionizing de novo drug design, enabling the creation of novel molecules with optimized, pre-defined properties frontiersin.org. Generative AI algorithms, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn from vast libraries of known molecules to design new chemical entities from scratch mdpi.com. This computational approach accelerates the discovery process, reduces costs, and expands the accessible chemical space for therapeutic intervention icmerd.com.

Exploration of Novel Biological Targets and Therapeutic Areas

While piperidine derivatives are well-established in areas like neuropsychiatry and pain management, ongoing research continues to uncover novel biological targets and expand their therapeutic utility nih.govijnrd.orgencyclopedia.pubdut.ac.za. A significant area of exploration for phenoxymethyl piperidine analogs is in the treatment of movement disorders associated with Parkinson's disease.

Recent studies have focused on a close structural analog, the 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold, for the development of potent and selective antagonists for the Dopamine (B1211576) D4 receptor (D4R) nih.govchemrxiv.org. The D4 receptor's unique distribution in the basal ganglia suggests it plays a crucial role in the pathophysiology of L-DOPA-induced dyskinesias (LIDs), a debilitating side effect of long-term Parkinson's treatment nih.govchemrxiv.org. Structure-activity relationship (SAR) studies on this scaffold have identified compounds with exceptional binding affinity (Ki as low as 0.3 nM) and selectivity for the D4R over other dopamine receptor subtypes nih.gov.

| Compound/Analog | Substitution on Phenoxy Ring | D4R Binding Affinity (Ki) |

|---|---|---|

| Analog 8b | 3,4-difluoro | 5.5 nM |

| Analog 8c | 3-methyl | 13 nM |

| Analog 8e | unsubstituted | 27 nM |

| Analog 8d | 4-chloro | 53 nM |

Data extracted from research on D4R antagonists, highlighting the influence of phenoxy ring substitutions on binding affinity chemrxiv.org.

The findings from these analogs provide a strong rationale for investigating this compound and related structures as modulators of the D4 receptor. The bromo-substituent offers a vector for further chemical modification while potentially influencing the compound's pharmacokinetic and pharmacodynamic profile. Beyond D4R, other piperidine derivatives are being explored as balanced affinity ligands for mu opioid receptor (MOR) agonism and delta opioid receptor (DOR) antagonism, a profile that may reduce the side effects of traditional opioids nih.gov.

Sustainable and Green Chemistry Approaches in Piperidine Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact unibo.it. This includes developing more sustainable synthetic routes that reduce waste, avoid hazardous reagents, and improve energy efficiency. The synthesis of the piperidine ring, a ubiquitous structure in pharmaceuticals, is a key area for such innovation.

Traditional methods for piperidine synthesis often involve multi-step processes or harsh reaction conditions. Modern approaches focus on more efficient and environmentally benign strategies. An efficient green chemistry approach has been developed for N-substituted piperidones, which are precursors to piperidines, presenting significant advantages over classical methods nih.govresearchgate.net.

More recently, a novel catalytic strategy has been developed for the sustainable production of piperidine from furfural, a platform chemical derived from biomass nih.gov. This one-pot transformation uses a surface single-atom alloy catalyst under mild conditions, proceeding through a cascade of amination, hydrogenation, and ring rearrangement to afford piperidine in high yield nih.gov. This method not only reduces reliance on fossil fuels but also provides a direct route to this valuable N-heterocycle from a renewable feedstock. Such bio-based routes could be adapted for the synthesis of precursors to this compound, significantly improving the sustainability of its production.

Q & A

Q. What are the recommended synthetic routes for 4-(3-Bromophenoxymethyl)piperidine, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting a piperidine derivative (e.g., 4-hydroxymethylpiperidine) with 3-bromophenol under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours . Optimization includes:

- Catalyst selection : Use phase-transfer catalysts to enhance reactivity.

- Solvent choice : DMF improves solubility but may require post-reaction purification via column chromatography.

- Temperature control : Higher temperatures (≥80°C) accelerate reactions but risk side products.

Yield improvements (70–85%) are achievable by monitoring reaction progress via TLC or HPLC .

Q. How should researchers characterize the structural and purity profile of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the piperidine ring conformation and bromophenoxymethyl substitution pattern (e.g., δ 3.5–4.0 ppm for methylene protons adjacent to oxygen) .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ expected at m/z 284.03 for C₁₂H₁₅BrNO).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer :

- Salt forms : Hydrochloride salts (e.g., dihydrochloride) enhance stability compared to free bases, reducing hygroscopicity .

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent degradation via hydrolysis or oxidation.

- Monitoring : Conduct periodic FT-IR analysis to detect carbonyl or amine degradation products .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., neurotransmitter receptors)?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model binding affinity to dopamine or serotonin receptors. The bromophenoxy group may occupy hydrophobic pockets, while the piperidine nitrogen participates in hydrogen bonding .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Focus on RMSD values <2.0 Å for viable leads .

- QSAR models : Corrogate substituent effects (e.g., bromine position) on activity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Dose-response alignment : Ensure in vivo doses match effective in vitro concentrations (e.g., adjust for plasma protein binding and bioavailability) .

- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to in vivo efficacy not observed in cell-based assays .

- Receptor selectivity panels : Test against off-target receptors (e.g., adrenergic vs. dopaminergic) to clarify mechanism-specific effects .

Q. How can factorial design optimize multi-step synthesis protocols for this compound derivatives?

- Methodological Answer :

- Variable selection : Test factors like solvent polarity (DMF vs. THF), catalyst loading (5–20 mol%), and reaction time (6–24 hrs) using a 2³ factorial design .

- Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 15 mol% catalyst in DMF at 70°C for 18 hrs).

- Validation : Confirm predicted yields (±5% error margin) through triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.